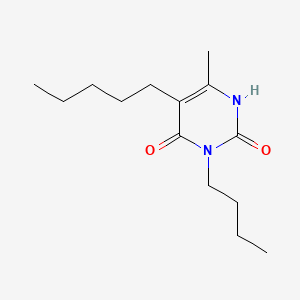
3-Butyl-6-methyl-5-pentyluracil-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Butyl-6-methyl-5-pentylpyrimidine-2,4(1H,3H)-dione is a synthetic organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Butyl-6-methyl-5-pentylpyrimidine-2,4(1H,3H)-dione can be achieved through various synthetic routes. One common method involves the condensation of appropriate aldehydes with urea or thiourea under acidic or basic conditions. The reaction typically proceeds through the formation of an intermediate, which then cyclizes to form the pyrimidine ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and purity while minimizing costs and environmental impact.
化学反応の分析
Types of Reactions
3-Butyl-6-methyl-5-pentylpyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrimidine N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydropyrimidine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while substitution reactions can introduce various functional groups into the pyrimidine ring.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties.
作用機序
The mechanism of action of 3-Butyl-6-methyl-5-pentylpyrimidine-2,4(1H,3H)-dione involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
類似化合物との比較
Similar Compounds
2,4-Dioxo-5-pentylpyrimidine: Similar structure but lacks the butyl and methyl substituents.
6-Methyl-2,4-dioxo-5-pentylpyrimidine: Similar structure but lacks the butyl substituent.
3-Butyl-2,4-dioxo-5-pentylpyrimidine: Similar structure but lacks the methyl substituent.
Uniqueness
3-Butyl-6-methyl-5-pentylpyrimidine-2,4(1H,3H)-dione is unique due to the presence of both butyl and methyl substituents, which may confer specific chemical and biological properties not observed in its analogs.
生物活性
3-Butyl-6-methyl-5-pentyluracil is a derivative of uracil, a nucleobase that plays a crucial role in the structure of RNA and has been studied for its potential biological activities, particularly in antiviral and anticancer applications. This article reviews the synthesis, biological activity, and relevant research findings associated with this compound.
Synthesis of 3-Butyl-6-methyl-5-pentyluracil
The synthesis of 3-butyl-6-methyl-5-pentyluracil typically involves several chemical reactions that modify the uracil structure to introduce the butyl and pentyl side chains. The methodology often employs phase-transfer catalysts to enhance reaction efficiency and yield. For example, the use of polyoxyethylene glycol as a catalyst has been shown to significantly improve reaction yields and reduce reaction times during the synthesis process .
Anticancer Activity
In addition to antiviral effects, uracil derivatives have been investigated for their anticancer properties. The mechanism often involves interference with nucleic acid synthesis or modulation of cellular pathways that regulate cell proliferation and apoptosis. Although specific studies on the anticancer activity of 3-butyl-6-methyl-5-pentyluracil are sparse, similar compounds have shown promise in preclinical models.
Case Studies
- Antiviral Efficacy Study : A study conducted on a series of uracil derivatives found that modifications at specific positions on the uracil ring significantly affected their antiviral potency against HCMV. Compounds with larger alkyl substituents showed enhanced activity, suggesting that structural optimization could lead to more effective antiviral agents .
- Structure-Activity Relationship (SAR) : Investigations into SAR have revealed that the presence and position of substituents on the uracil ring influence both antiviral activity and cytotoxicity. For instance, compounds with bulky groups at certain positions were less effective, indicating a need for careful design in drug development .
特性
CAS番号 |
92377-37-2 |
|---|---|
分子式 |
C14H24N2O2 |
分子量 |
252.35 g/mol |
IUPAC名 |
3-butyl-6-methyl-5-pentyl-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C14H24N2O2/c1-4-6-8-9-12-11(3)15-14(18)16(13(12)17)10-7-5-2/h4-10H2,1-3H3,(H,15,18) |
InChIキー |
ADCBMRZVEQUIMB-UHFFFAOYSA-N |
正規SMILES |
CCCCCC1=C(NC(=O)N(C1=O)CCCC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















